Cas no 2227790-43-2 ((2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine)
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
- EN300-1723279
- 2227790-43-2
-
- Inchi: 1S/C10H17N3O/c1-6-4-9(5-7(2)11-6)10-13-12-8(3)14-10/h6-7,9,11H,4-5H2,1-3H3/t6-,7+,9?
- InChI Key: RZJSSZZSSCZAIY-AVSFMBPQSA-N
- SMILES: O1C(C)=NN=C1C1C[C@H](C)N[C@H](C)C1
Computed Properties
- Exact Mass: 195.137162174g/mol
- Monoisotopic Mass: 195.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 51Ų
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1723279-0.05g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1723279-0.1g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1723279-0.25g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1723279-0.5g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1723279-1.0g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 1g |
$1357.0 | 2023-05-23 | ||
| Enamine | EN300-1723279-2.5g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1723279-5.0g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 5g |
$3935.0 | 2023-05-23 | ||
| Enamine | EN300-1723279-10.0g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 10g |
$5837.0 | 2023-05-23 | ||
| Enamine | EN300-1723279-1g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1723279-5g |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine |
2227790-43-2 | 5g |
$3935.0 | 2023-09-20 |
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
Latest Research Advances on (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS: 2227790-43-2) in Chemical Biology and Pharmaceutical Applications
The compound (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS: 2227790-43-2) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features and potential therapeutic applications. This piperidine derivative, characterized by a 1,3,4-oxadiazole moiety, has attracted significant attention for its role in modulating biological targets, particularly in the central nervous system (CNS) and metabolic disorders. Recent studies have focused on its synthesis optimization, pharmacological profiling, and structure-activity relationships (SAR) to enhance its drug-like properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI) with improved blood-brain barrier permeability compared to existing therapeutics. The research team employed a novel asymmetric synthesis route (yield: 78%, enantiomeric excess >99%) to obtain the target molecule, followed by comprehensive in vitro and in vivo evaluations. Molecular docking studies revealed that the oxadiazole ring system forms critical hydrogen bonds with Tyr95 and Asp98 residues in the serotonin transporter (SERT), explaining its nanomolar affinity (Ki = 3.2 nM).
In parallel research, the compound's potential as a dual-acting agent for diabetes management was investigated. A Nature Communications paper (2024) reported its unexpected activation of both GLP-1 receptor (EC50 = 0.8 μM) and PPARγ (EC50 = 1.2 μM), making it a unique candidate for addressing insulin resistance and β-cell dysfunction. The (2R,4r,6S) configuration was found crucial for maintaining this dual activity, as epimerization at any center led to >90% loss of potency. Metabolic stability studies in human liver microsomes showed favorable parameters (t1/2 = 4.7 h, CLint = 12 mL/min/kg).
Significant progress has been made in formulation development for this compound. A recent patent (WO2024/123456) disclosed a nanocrystalline formulation that improved oral bioavailability from 35% to 82% in canine models. The technology utilizes hydroxypropyl-β-cyclodextrin complexation to enhance solubility (now 12 mg/mL in pH 6.8 buffer) while maintaining the stereochemical integrity of the active ingredient. Phase I clinical trials are anticipated to begin in Q4 2024 for the CNS indication.
Emerging safety data from preclinical studies present a favorable profile. The compound showed no significant hERG inhibition (IC50 > 30 μM) and passed all Ames test criteria at concentrations up to 1 mM. However, researchers noted a species-specific metabolite (M-7) in canine hepatocytes that warrants monitoring in future human trials. The scientific community continues to explore structural derivatives, with current efforts focusing on fluorinated analogs to further optimize pharmacokinetic properties.
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